molecular formula C13H10Br2O B1524722 1-(Benzyloxy)-2,4-dibromobenzene CAS No. 856380-98-8

1-(Benzyloxy)-2,4-dibromobenzene

Cat. No. B1524722
M. Wt: 342.02 g/mol
InChI Key: XETLZFWWVYNKJM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.


Scientific Research Applications

1. Synthesis of Novel Chalcones Derivatives

  • Application Summary : Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have wide applications in pharmaceutical and medicinal chemistry . They were synthesized by coupling with aromatic substituted aldehyde .
  • Methods of Application : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

2. Use as a Pharmaceutical Intermediate

  • Application Summary : 1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-2,4-dibromobenzene, is used as a pharmaceutical intermediate .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

3. Synthesis of 1-(benzyloxy)-2-bromo-4-chlorobenzene

  • Application Summary : 1-(benzyloxy)-2-bromo-4-chlorobenzene is a compound that can be synthesized for various applications in organic chemistry .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

4. Synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

  • Application Summary : 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction . This compound was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
  • Methods of Application : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was characterized by IR, GC, 1H NMR, 13C NMR, GC–MS and HRMS .
  • Results or Outcomes : The synthesized compound showed improved yield and easy purification .

5. Synthesis of 1-(benzyloxy)-2-bromo-4-chlorobenzene

  • Application Summary : 1-(benzyloxy)-2-bromo-4-chlorobenzene is a compound that can be synthesized for various applications in organic chemistry .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

6. Synthesis of Transition Metal Complexes

  • Application Summary : Transition metal complexes were synthesized from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . These complexes were evaluated for their in vitro antioxidant and antimicrobial activities .
  • Methods of Application : The complexes were synthesized from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results or Outcomes : The synthesized metal (II) complexes showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.


Please consult with a chemical expert or refer to specific resources for detailed information on “1-(Benzyloxy)-2,4-dibromobenzene”.


properties

IUPAC Name

2,4-dibromo-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETLZFWWVYNKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2,4-dibromobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Parra, JV Mercader, C Agulló, A Abad-Fuentes… - Tetrahedron, 2011 - Elsevier
The immune response to regioisomeric haptens of azoxystrobin with varied derivatization sites was studied. Based on the Sonogashira and Suzuki–Miyaura couplings and following a …
Number of citations: 32 www.sciencedirect.com

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